molecular formula C10H10N2 B1340897 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile CAS No. 215794-24-4

1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile

Cat. No. B1340897
M. Wt: 158.2 g/mol
InChI Key: BTLCQUCMNTUJNV-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C (1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .


Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroisoquinoline and its derivatives has garnered significant attention due to their broad range of applications . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular structure of 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile is represented by the empirical formula C10H10N2 . The InChI code for the compound is 1S/C10H10N2/c11-6-8-2-1-3-9-7-12-5-4-10 (8)9/h1-3,12H,4-5,7H2 .


Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-Tetrahydroisoquinoline and its derivatives are diverse and complex. Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .

Scientific Research Applications

Synthesis of Complex Molecules

  • Synthesis of Lamellarin Derivatives : 1,2,3,4-Tetrahydroisoquinoline-1-carbonitriles are used as starting materials for the synthesis of lamellarin G trimethyl ether and lamellarin U, which involves the introduction of acid-sensitive protecting groups. This method provides an alternative to the classical Bischler-Napieralski reaction, which is known for its harsh conditions (Liermann & Opatz, 2008).

  • Preparation of Various Alkaloids : The compound serves as a starting material for the preparation of benzylisoquinolines and tetrahydroprotoberberines, which are used in the synthesis of natural products like laudanidine and armepavine (Blank & Opatz, 2011).

  • Ring Expansion to Dibenzo[c,f]azonines : An interesting application involves the ring expansion of 1,2,3,4-tetrahydroisoquinolines to dibenzo[c,f]azonines, utilizing a [1,4]-sigmatropic rearrangement of nitrile-stabilized ammonium ylides (Orejarena Pacheco & Opatz, 2014).

Development of Chemosensors

  • Selective Identification of Pd2+ Ions : Novel chemosensors based on 1,2,3,4-tetrahydroisoquinoline derivatives have been developed for the selective identification of toxic Pd2+ ions. These compounds demonstrate fluorescence turn-off performances and are significant for environmental monitoring and safety (Shally et al., 2020).

Creation of New Functionalized Compounds

  • Eco-friendly Synthesis Techniques : The compound has been used in the construction of multi-functionalized benzenes using an environmentally benign mortar and pestle grinding technique. This method is notable for its green chemistry approach (Damera & Pagadala, 2023).

  • Synthesis of Novel Heterocyclic Systems : It is also used for the synthesis of new heterocyclic systems, which include transformations involving pyrrolo[2,1-a]isoquinolines and triazolopyrimidothienotetrahydroisoquinolines, demonstrating its versatility in creating diverse molecular structures (El-Dean et al., 2010).

Future Directions

The future directions for research on 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile and its derivatives are likely to continue focusing on their synthesis and potential biological activities . Due to their broad range of applications, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .

properties

IUPAC Name

1,2,3,4-tetrahydroisoquinoline-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-3,12H,4-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLCQUCMNTUJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585678
Record name 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile

CAS RN

215794-24-4
Record name 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-Tetrahydro-isoquinoline-5-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
BK Kumar, KVGC Sekhar, S Chander, S Kunjiappan… - RSC …, 2021 - pubs.rsc.org
Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class. THIQ based natural and synthetic compounds exert …
Number of citations: 21 0-pubs-rsc-org.brum.beds.ac.uk
K Balamurugan, V Jeyachandran, S Perumal… - Tetrahedron, 2011 - Elsevier
A simple and efficient one-pot synthesis of novel 6-amino-8-aryl-2-methyl/benzyl-7-nitro-1,2,3,4-tetrahydroisoquinoline-5-carbonitriles from the reaction of 1-methyl/benzylpiperidin-4-…
BK Tripathi, AK Srivastava, VJ Ram - Bioorganic & medicinal chemistry, 2004 - Elsevier
Biaryls, 7-naphthyl-5-s-amino-2,3-dihydrobenzo[b]thiophene-4-carbonitriles (3a–e), 8-(1-naphthyl)-6-s-amino-isothiochroman-5-carbonitriles (6a–d), 4-(1-naphthyl)-2-s-…
A Mondal, M van Gemmeren - 2018 - … .s3.amazonaws.com
Aromatic nitriles are key structural units in organic chemistry and thus highly attractive targets for C–H activation. Herein the development of an arene-limited, nondirected C–H …
PB Kole, FV Singh - Australian Journal of Chemistry, 2019 - CSIRO Publishing
Functionalized tetrahydroisoquinolines are convenient precursors for the construction of numerous heterocyclic compounds of therapeutic importance. In this paper we have illustrated …
Number of citations: 7 www.publish.csiro.au
SP Singh, AG Goel - 2012 - dkr.cdri.res.in
The second half of last century has witnessed an enormous and iterative progress in organic synthesis. Consequently the advent of inventive concepts with high conventional power …
Number of citations: 0 dkr.cdri.res.in
DG Brooke, EM van Dam, CKW Watts, A Khoury… - Bioorganic & medicinal …, 2014 - Elsevier
High-throughput screening of a small-molecule library identified a 5-triazolo-2-arylpyridazinone as a novel inhibitor of the important glycolytic enzyme 6-phosphofructo-2-kinase/2,6-…
HC Playa - 2014 - dc.uthsc.edu
Using prior biological data, pharmacophore models were made for hCNT1, hCNT3, hENT1, and hENT4. The hCNT3 and hCNT1 pharmacophore were used to select compounds for …
Number of citations: 3 dc.uthsc.edu
VJ Ram, N Agarwal, AS Saxena, A Sharon… - Journal of the …, 2002 - pubs.rsc.org
An innovative and convenient one-pot synthesis of unsymmetrical macrocyclic biaryls (3, 5 and 8), dibenzo[a,c]cycloheptenes (10), 3,4-dihydro-2(1H)-naphthones (15), …
Number of citations: 13 0-pubs-rsc-org.brum.beds.ac.uk

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